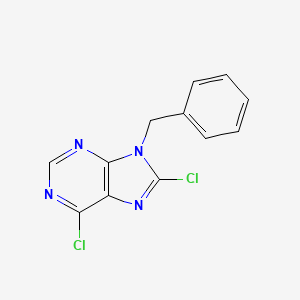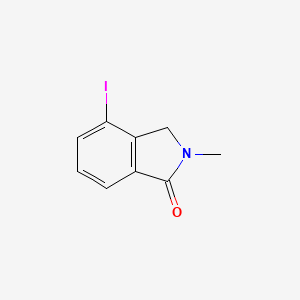![molecular formula C15H16FN5 B11844813 9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine CAS No. 101154-89-6](/img/structure/B11844813.png)
9-[(2-Fluorophenyl)methyl]-N-(propan-2-yl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules It features a fluorobenzyl group attached to the purine ring, which is further substituted with an isopropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine typically involves multi-step organic synthesis. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and heat transfer .
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated product.
Aplicaciones Científicas De Investigación
9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other functional compounds.
Mecanismo De Acción
The mechanism of action of 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-Fluorobenzyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- 2-Fluorobenzylamine
Uniqueness
Compared to similar compounds, 9-(2-Fluorobenzyl)-N-isopropyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Propiedades
Número CAS |
101154-89-6 |
|---|---|
Fórmula molecular |
C15H16FN5 |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
9-[(2-fluorophenyl)methyl]-N-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C15H16FN5/c1-10(2)20-14-13-15(18-8-17-14)21(9-19-13)7-11-5-3-4-6-12(11)16/h3-6,8-10H,7H2,1-2H3,(H,17,18,20) |
Clave InChI |
AAXWJAHBVLDKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


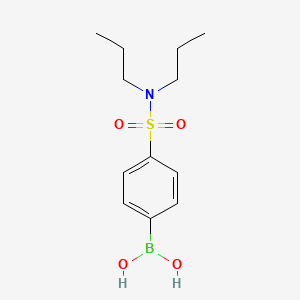
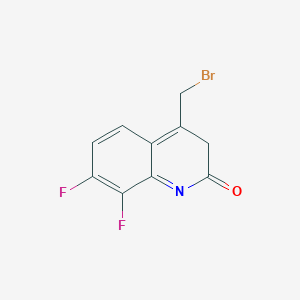
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
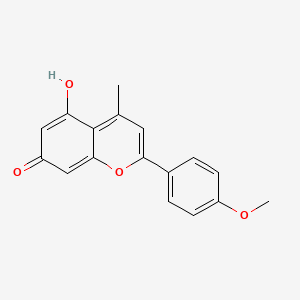
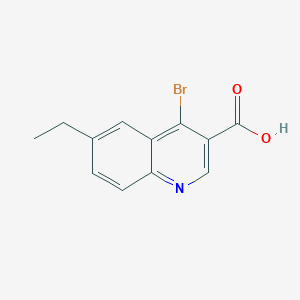
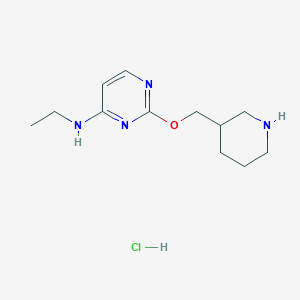

![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
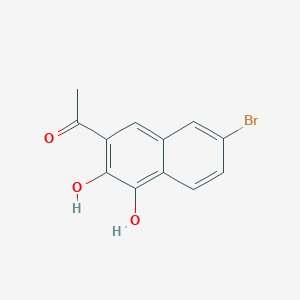

![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)
